molecular formula C13H16Cl3N3O B6218859 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride CAS No. 2742657-85-6

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride

Cat. No. B6218859
CAS RN: 2742657-85-6
M. Wt: 336.6
InChI Key:
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Description

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride (1-CPOP) is a synthetic compound with a wide range of applications in scientific research. It is a powerful inhibitor of the enzyme acetylcholinesterase (AChE) and is widely used as a tool to study the role of AChE in modulation of neurotransmission. 1-CPOP is also used to study the function of other enzymes, such as phospholipase A2, and is widely used in biochemical and physiological research.

Scientific Research Applications

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is widely used in scientific research as a potent inhibitor of AChE, an enzyme that plays a key role in the regulation of neurotransmission. It is also used to study the function of other enzymes, such as phospholipase A2, and is widely used in biochemical and physiological research. In addition, 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is used to study the effects of AChE inhibition on the nervous system, as well as its potential therapeutic applications.

Mechanism of Action

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is a potent inhibitor of AChE, inhibiting the enzyme’s hydrolytic activity. It binds to the active site of the enzyme, blocking the access of acetylcholine to the catalytic site. This prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and a prolongation of its action.
Biochemical and Physiological Effects
1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increase in the activity of postsynaptic receptors. This can lead to an increase in neuromuscular transmission, as well as an increase in the release of neurotransmitters, such as dopamine and norepinephrine. In addition, 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride has been shown to have an effect on the release of other neurotransmitters, such as serotonin, and has been shown to have an effect on the release of hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution. In addition, it is a potent inhibitor of AChE, making it an ideal tool for studying the role of the enzyme in neurotransmission. However, 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is not without its limitations. It has been shown to have a relatively short half-life in vivo, and its effects can be reversible. In addition, it can be toxic at high concentrations, and can interact with other drugs, so caution should be taken when using it in experiments.

Future Directions

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride has a wide range of potential applications in scientific research. Further research is needed to explore its potential therapeutic applications, such as in the treatment of Alzheimer’s disease and other neurodegenerative disorders. In addition, further research is needed to explore its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and depression. Finally, further research is needed to explore its potential use in the regulation of neurotransmitter release, as well as its potential use in the regulation of hormone release.

Synthesis Methods

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride is synthesized from 4-chlorophenyl-1,3-oxazol-2-yl piperazine (CPOP) by treatment with aqueous hydrochloric acid. The reaction is carried out in aqueous solution at room temperature and is complete in about 1 hour. The reaction yields 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 4-chlorobenzoyl-2-amino-2-methyl-1-propanol. This intermediate is then reacted with ethyl chloroformate and piperazine to form 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine. Finally, the product is treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "ethyl chloroformate", "piperazine", "hydrochloric acid" ], "Reaction": [ "4-chlorobenzoyl chloride + 2-amino-2-methyl-1-propanol -> 4-chlorobenzoyl-2-amino-2-methyl-1-propanol", "4-chlorobenzoyl-2-amino-2-methyl-1-propanol + ethyl chloroformate + piperazine -> 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine", "1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine + hydrochloric acid -> 1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]piperazine dihydrochloride" ] }

CAS RN

2742657-85-6

Molecular Formula

C13H16Cl3N3O

Molecular Weight

336.6

Purity

95

Origin of Product

United States

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